
5-(3-Bromobenzoyl)-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Bromobenzoyl)-2-chloropyridine” is a derivative of bromobenzoyl compounds. Bromobenzoyl compounds are typically used in laboratory settings and in the manufacture of other substances .
Synthesis Analysis
While specific synthesis methods for “5-(3-Bromobenzoyl)-2-chloropyridine” were not found, bromobenzoyl compounds are often synthesized using bromobenzoyl chloride .Applications De Recherche Scientifique
-
Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides
- Application : This research describes a simple and convenient method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides .
- Method : The method involves vigorous mechanical mixing of solid reactants on a high-speed shaker .
- Results : A variety of α-acylated sugars are prepared, including penta-O-acetyl-α-D-galactopyranose, penta-O-acetyl-α-D-glucopyranose, penta-O-acetyl-α-D-mannopyranose, octa-O-acetyl-α-lactose, penta-O-(3-bromo)benzoyl-α-D-galactopyranose, penta-O-(3-bromo)benzoyl-α-D-gluco-pyranose, penta-O-(3-bromo)benzoyl-α-D-mannopyranose, and octa-O-(3-bromo)benzoyl-α-lactose .
-
4-(3-Bromobenzoyl)quinoline
- Application : 4-(3-Bromobenzoyl)quinoline analogs have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds.
- Method : Specific methods of synthesis are not mentioned in the source.
- Results : The synthetic methods highlight the versatility of quinoline derivatives in organic chemistry.
- 3-Bromobenzoyl Chloride
- Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
- Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
- Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .
- 3-Bromobenzoyl Chloride
- Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
- Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
- Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVBAVHXNRWAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromobenzoyl)-2-chloropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

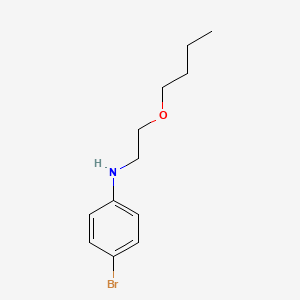
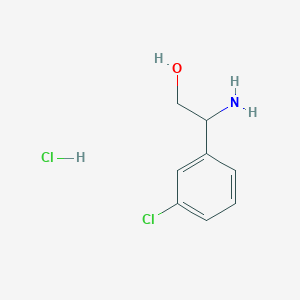
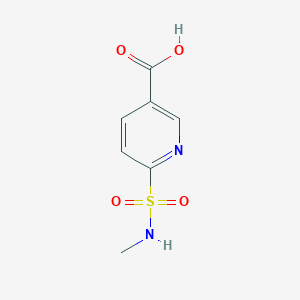
![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)
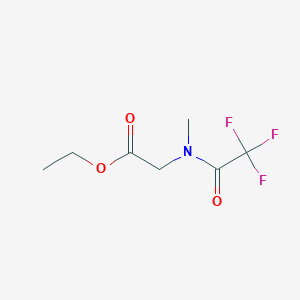
![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
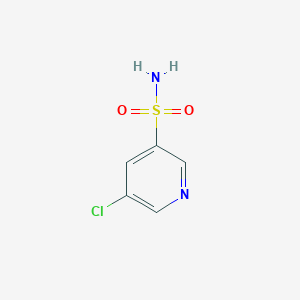
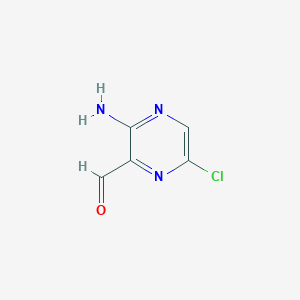
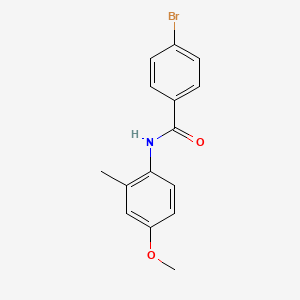
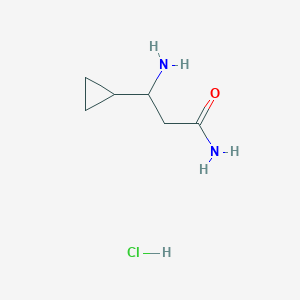

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)
